molecular formula C18H20O6 B010309 Duartin CAS No. 101311-04-0

Duartin

Cat. No.: B010309
CAS No.: 101311-04-0
M. Wt: 332.3 g/mol
InChI Key: QVVPJFBYFYYVDM-NSHDSACASA-N
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Chemical Reactions Analysis

UM-9 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of UM-9 may result in the formation of quinones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

UM-9 has a wide range of scientific research applications, including:

Mechanism of Action

UM-9 exerts its effects primarily by inhibiting TPC2 channels . These channels are involved in various cellular processes, including calcium signaling and endolysosomal trafficking. By blocking TPC2, UM-9 increases melanin production in melanosomes and inhibits the proliferation, migration, and invasion of melanoma cells . This mechanism of action highlights the potential therapeutic applications of UM-9 in treating melanoma and other conditions related to pigmentation.

Comparison with Similar Compounds

UM-9 is unique among isoflavones due to its specific inhibition of TPC2 channels Similar compounds include other isoflavones such as genistein and daidzein, which also exhibit biological activities but target different molecular pathways For example, genistein is known for its ability to inhibit tyrosine kinases, while daidzein has estrogenic effects

Properties

CAS No.

101311-04-0

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m0/s1

InChI Key

QVVPJFBYFYYVDM-NSHDSACASA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

101311-04-0

Synonyms

7,3'-dihydroxy-2',4',8-trimethoxyisoflavan
duartin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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